molecular formula C8H12N2O2 B13359405 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid

2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid

Cat. No.: B13359405
M. Wt: 168.19 g/mol
InChI Key: BASCMEHCBVMWLO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(1H-pyrazol-1-yl)propanoic acid is a heterocyclic organic compound featuring a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 3,5-dimethylpyrazole with a suitable propanoic acid derivative. One common method includes the use of 3,5-dimethylpyrazole and 2-bromo-2-methylpropanoic acid under basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-(1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the propanoic acid moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Dimethyl-3-(1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine

Comparison: Compared to similar compounds, 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the propanoic acid moiety. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2,2-dimethyl-3-pyrazol-1-ylpropanoic acid

InChI

InChI=1S/C8H12N2O2/c1-8(2,7(11)12)6-10-5-3-4-9-10/h3-5H,6H2,1-2H3,(H,11,12)

InChI Key

BASCMEHCBVMWLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=CC=N1)C(=O)O

Origin of Product

United States

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